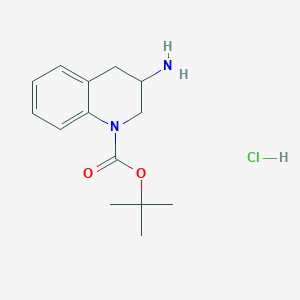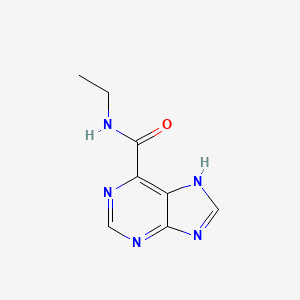
1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H13BrO2 It is characterized by the presence of a bromine atom, a hydroxyl group, and two methyl groups attached to a phenyl ring, along with a propanone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one typically involves the bromination of 2,4-dimethylphenol followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine in the presence of a suitable solvent such as acetic acid. The resulting brominated product is then subjected to Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanone side chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-(3-Bromo-6-oxo-2,4-dimethylphenyl)propan-1-one.
Reduction: 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-ol.
Substitution: 1-(3-Amino-6-hydroxy-2,4-dimethylphenyl)propan-1-one or 1-(3-Mercapto-6-hydroxy-2,4-dimethylphenyl)propan-1-one.
Scientific Research Applications
1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)ethan-1-one: Similar structure but with an ethanone side chain instead of propanone.
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one: Contains an indene moiety instead of a simple phenyl ring.
3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one: Similar structure but with additional methoxy groups.
Uniqueness: 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of a propanone side chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
1-(3-bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-4-8(13)10-7(3)11(12)6(2)5-9(10)14/h5,14H,4H2,1-3H3 |
InChI Key |
PYDQCVXGCFCXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C(=C1C)Br)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B13258896.png)


![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine](/img/structure/B13258914.png)

![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol](/img/structure/B13258928.png)

![tert-butyl 2-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13258939.png)




![Hexyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13258963.png)
![1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B13258973.png)
